3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one
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Overview
Description
3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a quinazoline moiety, which is further substituted with a 4-methylphenyl group and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzamide with thiourea in the presence of a suitable catalyst can lead to the formation of the thiazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Typical conditions involve the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-5H-[1,3,4]-thiadiazolo[2,3-b]quinazolin-5-ones: These compounds share a similar core structure but differ in the substitution pattern.
Benzo[h]thiazolo[2,3-b]quinazolines: These compounds have a similar fused ring system but may have different biological activities.
Uniqueness
3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the 4-methylphenyl group can enhance its potential as a therapeutic agent .
Properties
CAS No. |
1046-00-0 |
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Molecular Formula |
C17H11N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-7-nitro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H11N3O3S/c1-10-2-4-11(5-3-10)15-9-24-17-18-14-7-6-12(20(22)23)8-13(14)16(21)19(15)17/h2-9H,1H3 |
InChI Key |
IXUGQUZSBGXWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)N23 |
Origin of Product |
United States |
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